4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound with a complex structure that includes a piperidine ring, a carbamoyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with a suitable carbamoylating agent.
Nitration of the Benzoic Acid: The nitro group is added to the benzoic acid moiety through a nitration reaction using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-(4-Carbamoylpiperidin-1-yl)-3-aminobenzoic acid.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Carbamoylpiperidin-1-yl)methylbenzoic acid: Similar structure but lacks the nitro group.
2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate: Contains a piperidine ring and carbamoyl group but has different substituents.
Uniqueness
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid (CAS No. 440347-85-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbamoyl group and a nitrobenzoic acid moiety. Its molecular formula is C13H16N2O4, and it possesses distinct physicochemical properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways critical in cancer and inflammatory responses.
Biological Activity Data
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Below is a summary table of its biological effects based on various studies.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of the compound, researchers treated macrophage cells with varying concentrations of this compound. Results demonstrated a dose-dependent decrease in the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). The study concluded that the compound could be a potential candidate for developing anti-inflammatory therapies.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
Case Study 3: Antitumor Properties
A recent investigation explored the antitumor effects of this compound on human cancer cell lines. The findings revealed that treatment led to significant reductions in cell viability, with IC50 values indicating potent antitumor activity. Further mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Long-term toxicity studies are crucial for understanding any potential adverse effects associated with its use.
Properties
IUPAC Name |
4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)10-2-1-9(13(18)19)7-11(10)16(20)21/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJFGIHHQKBXBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.